molecular formula C9H7NO2S B1217257 1,2-Benzisothiazole-3-acetic acid CAS No. 29266-68-0

1,2-Benzisothiazole-3-acetic acid

Cat. No. B1217257
CAS RN: 29266-68-0
M. Wt: 193.22 g/mol
InChI Key: HWLOCGLMEHUBAQ-UHFFFAOYSA-N
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Description

“1,2-Benzisothiazole-3-acetic acid” is a chemical compound with the molecular formula C9H7NO2S . It is also known as 2-(1,2-benzothiazol-3-yl)acetic acid . The compound is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole compounds, including “1,2-Benzisothiazole-3-acetic acid”, is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . The condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method . Gupta and co-workers have reported that molecular iodine was utilized in a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives to obtain an excellent yield of benzothiazole derivatives .


Molecular Structure Analysis

The molecular structure of “1,2-Benzisothiazole-3-acetic acid” involves a benzene ring fused to a thiazole ring . The InChI string of the compound is InChI=1S/C9H7NO2S/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) .


Chemical Reactions Analysis

The acid-catalyzed decomposition of unusually stable 1-(2,1-benzisothiazol-3-yl)-3-phenyltriazenes in either aqueous perchloric acid or an aqueous mixture of perchloric and acetic acid was studied under pseudo-first order reaction conditions .


Physical And Chemical Properties Analysis

The molecular weight of “1,2-Benzisothiazole-3-acetic acid” is 207.25 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 207.03539970 g/mol . The topological polar surface area is 67.4 Ų .

Scientific Research Applications

Antimicrobial Activity

1,2-Benzisothiazole-3-acetic acid derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, making them potential candidates for the development of new antibiotics .

Anticancer Potential

Research has indicated that certain benzisothiazole derivatives exhibit anticancer activities. They can interfere with the proliferation of cancer cells, suggesting their use in cancer therapy research .

Anti-inflammatory Uses

The anti-inflammatory properties of benzisothiazole compounds make them interesting for the development of treatments for conditions like arthritis and other inflammatory diseases .

Antipsychotic Drug Development

Benzisothiazole structures are found in antipsychotic drugs. Their role in the treatment of schizophrenia and other mental health disorders is an important area of pharmacological research .

Antiviral Applications

Compounds with the benzisothiazole moiety have been explored for their antiviral capabilities, which could lead to new treatments for viral infections .

Antifungal Treatments

The antifungal activity of benzisothiazole derivatives is another promising area. These compounds could be used to create new antifungal medications for medical use .

Analgesic Properties

Research into benzisothiazole derivatives has also uncovered their potential as pain relievers. This could have significant implications for the development of new analgesic drugs .

Diabetes and Diabetic Retinopathy

Benzisothiazole derivatives have been investigated for their therapeutic potential in managing diabetes and its complications, such as diabetic retinopathy, offering a new avenue for treatment options .

Mechanism of Action

Target of Action

1,2-Benzisothiazole-3-acetic acid, also known as BOA, is a synthetic auxin . It has been found to interact with various targets, including 5-HT2A and D2 receptors . These receptors play a crucial role in neurotransmission, affecting mood and behavior .

Mode of Action

BOA interacts with its targets, leading to a series of biochemical reactions. For instance, it has been shown to induce shoot regeneration from leaf explants of apple . The compound’s interaction with its targets results in changes at the cellular level, affecting growth and development .

Biochemical Pathways

BOA affects various biochemical pathways. For instance, it has been implicated in the chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase pathways . These pathways are involved in the biosynthesis of various compounds, including salicylic acid .

Pharmacokinetics

It has been noted that fluorine functionalization can significantly affect drug capacity, clearance, distribution, and metabolism .

Result of Action

The action of BOA results in various molecular and cellular effects. For instance, it has been shown to have promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities . Moreover, it has been found to have antibiotic activity against multi-drug resistant Acinetobacter baumannii .

Action Environment

The action, efficacy, and stability of BOA can be influenced by various environmental factors. For instance, supplementation of 4-hydroxybenzoate in minimal media was able to reverse 1,2-benzisoxazole’s antibacterial effects in A. baumannii . This suggests that the presence of certain compounds in the environment can affect the action of BOA.

Safety and Hazards

When handling “1,2-Benzisothiazole-3-acetic acid”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used and fire caused by electrostatic discharge steam should be prevented .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

2-(1,2-benzothiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLOCGLMEHUBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183519
Record name 1,2-Benzisothiazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazole-3-acetic acid

CAS RN

29266-68-0
Record name 1,2-Benzisothiazole-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029266680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2-benzothiazol-3-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding 1,2-benzisothiazole-3-acetic acid in Plantago major leaf extracts?

A: The identification of 1,2-benzisothiazole-3-acetic acid in Plantago major leaf extracts is noteworthy as this plant has a long history of use in traditional medicine. [] While the specific biological activity of 1,2-benzisothiazole-3-acetic acid within the plant remains unclear, its presence contributes to the overall chemical profile of Plantago major. Further research is needed to understand its potential role in the plant's purported therapeutic effects.

Q2: Does the presence of 1,2-benzisothiazole-3-acetic acid contribute to the antibacterial activity of Plantago major leaf extracts?

A: The research primarily focuses on the overall antibacterial activity of different Plantago major leaf extracts rather than attributing it to specific compounds. [] While the study identified 1,2-benzisothiazole-3-acetic acid as a major component, it doesn't directly investigate its individual antibacterial properties. Further research is needed to determine if this compound contributes to the observed antibacterial activity and, if so, through what mechanisms.

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